![molecular formula C17H19N3O4 B2844646 N-(1-((二氢-2H-吡喃-4-基)甲基)-1H-嘧啶-4-基)苯并[d][1,3]二噁烷-5-甲酸酰胺 CAS No. 1795484-52-4](/img/structure/B2844646.png)
N-(1-((二氢-2H-吡喃-4-基)甲基)-1H-嘧啶-4-基)苯并[d][1,3]二噁烷-5-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups and structural elements. It includes a tetrahydropyran ring, a pyrazole ring, and a dioxole ring attached to a benzene ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves the reaction of the corresponding amines, aldehydes, or acids with appropriate reagents . For example, tetrahydropyranyl ethers can be derived from the reaction of alcohols and 3,4-dihydropyran .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring, for instance, is a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the functional groups present. For instance, the pyrazole ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, tetrahydropyran is a colorless volatile liquid .科学研究应用
晶体结构分析
已合成并使用各种光谱研究对与感兴趣的化学结构相关的新的吡唑衍生物进行表征。它们的分子结构通过单晶 X 射线衍射得到证实,揭示吡唑环采用 E 型构象。这些结构由分子间氢键稳定,形成超分子自组装,这对理解此类化合物的分子相互作用和性质至关重要 (Kumara 等人,2017)。
抗病毒活性
对基于苯甲酰胺的 5-氨基吡唑及其衍生物的研究表明具有显着的抗病毒活性,特别是对甲型流感病毒的 H5N1 亚型。这些发现突出了此类化合物在开发新抗病毒药物中的潜力 (Hebishy 等人,2020)。
抗菌和抗 5-脂氧合酶剂
合成了一系列新型的吡唑并嘧啶衍生物,并评估了它们的抗菌和抗 5-脂氧合酶活性。这些化合物显示出有希望的结果,表明它们在治疗细菌感染和炎症性疾病中作为治疗剂的潜力 (Rahmouni 等人,2016)。
合成方法
研究开发了口服活性 CCR5 拮抗剂的实用合成方法,证明了吡唑衍生物在药物化学中的多功能性。这些方法为合成具有显着治疗潜力的化合物提供了基础 (Ikemoto 等人,2005)。
属性
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-17(13-1-2-15-16(7-13)24-11-23-15)19-14-8-18-20(10-14)9-12-3-5-22-6-4-12/h1-2,7-8,10,12H,3-6,9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBJNRRMQCSCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。